N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.
Scientific Research Applications
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}benzamide can be compared with other piperidine derivatives such as:
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}acetamide
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}propionamide
- N-{2-[(3,5-dimethylpiperidin-1-yl)sulfonyl]ethyl}butyramide
These compounds share similar structural features but differ in their side chains, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the piperidine and benzamide moieties, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-10-14(2)12-18(11-13)22(20,21)9-8-17-16(19)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNQKXLDAOIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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